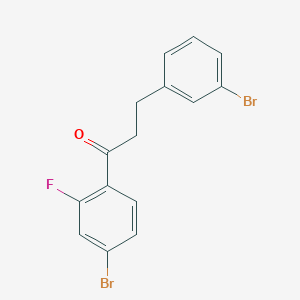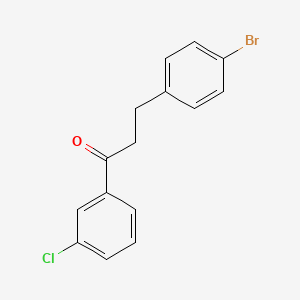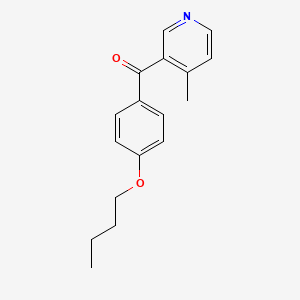
3-(4-Butoxybenzoyl)-4-methylpyridine
Übersicht
Beschreibung
The compound “3-(4-Butoxybenzoyl)-4-methylpyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. This particular compound has a butoxybenzoyl group attached to the 3-position and a methyl group attached to the 4-position of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-methylpyridine with 4-butoxybenzoyl chloride, a derivative of benzoic acid . This would likely be carried out in the presence of a base to deprotonate the pyridine, allowing it to act as a nucleophile.Molecular Structure Analysis
The molecular structure of this compound would consist of a six-membered pyridine ring with a methyl group at the 4-position and a butoxybenzoyl group at the 3-position . The butoxybenzoyl group itself consists of a benzene ring with a butoxy group (four-carbon chain with an oxygen atom) at the 4-position .Chemical Reactions Analysis
As a pyridine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could be further substituted at the 2-position of the pyridine ring, or the butoxy group could be replaced with another substituent through reactions with the benzoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the butoxy group could increase its solubility in organic solvents, while the pyridine ring could contribute to its aromaticity and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Properties
- Novel compounds with potential antioxidant activities were synthesized, characterized, and their in vitro activities assessed, indicating a methodological approach that could apply to 3-(4-Butoxybenzoyl)-4-methylpyridine derivatives for exploring antioxidant properties (Yüksek et al., 2015).
- Research on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus provides a basis for analytical applications of similar compounds, particularly in the analysis of complex biomolecules (Harvey, 2000).
Material Science and Nonlinear Optical Properties
- The design, synthesis, and study of photochromic crystals with potential applications as reversible molecular switches show the relevance of pyridine derivatives in developing materials with nonlinear optical (NLO) properties (Sliwa et al., 2005).
Organic Synthesis and Catalysis
- A review on the synthesis of imidazo[1,2-a]pyridines highlights the importance of such structures in medicinal chemistry and material science, suggesting a potential interest in the synthesis and applications of this compound in these fields (Bagdi et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-butoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-4-11-20-15-7-5-14(6-8-15)17(19)16-12-18-10-9-13(16)2/h5-10,12H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZJHVQGXGDNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


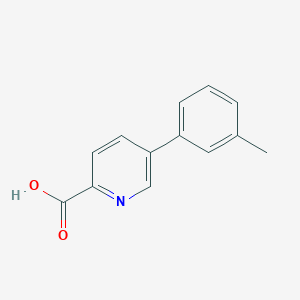
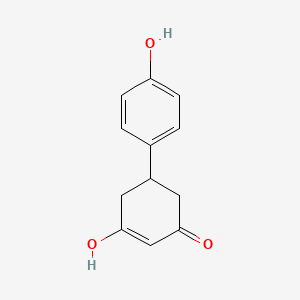
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B1532384.png)
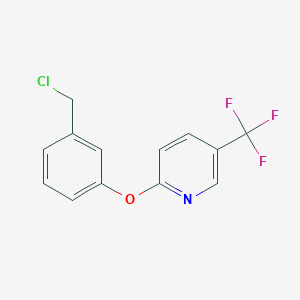
![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1532390.png)
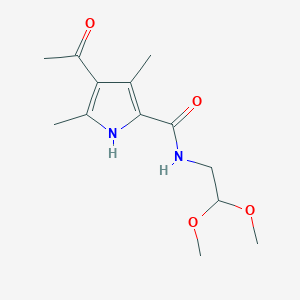


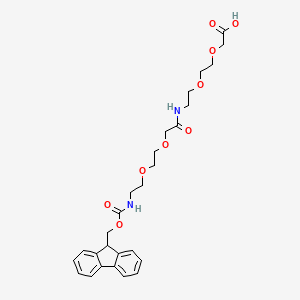

![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate](/img/structure/B1532400.png)

